molecular formula C16H18N2O5S B2568534 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-37-5

2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No. B2568534
CAS RN: 338396-37-5
M. Wt: 350.39
InChI Key: GGWBSHPTEYWUIN-UHFFFAOYSA-N
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Description

2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C16H18N2O5S . It is used for pharmaceutical testing and is available as a high-quality reference standard .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Catalytic Applications

The compound has been involved in the development of polymerization catalysts. For example, Skupov et al. (2007) described the use of related compounds in the creation of palladium-based catalysts for polymerizing ethylene with acrylates or norbornenes. High molecular weight polymers were obtained, showcasing the potential application of such compounds in catalysis (Skupov et al., 2007).

Synthesis of Triazole Derivatives

Mansueto et al. (2014) explored the synthesis of 1,2,4-triazole derivatives using compounds with a methoxy group, similar to 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate. Their research opens up alternative approaches for synthesizing various triazole derivatives, demonstrating the versatility of such compounds in synthetic chemistry (Mansueto et al., 2014).

Development of Redox Systems

Tsuji et al. (1999) reported the development of a sterically protecting group that features a reversible redox site. This was applied in constructing a novel redox system composed of diphosphene and triarylamine units, where compounds similar to 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate were used. Such research highlights the potential of these compounds in developing advanced redox systems (Tsuji et al., 1999).

Electroactive Hybridization Indicators in Biosensors

Ozkan-Ariksoysal et al. (2010) developed an electrochemical DNA-based sensor to detect interactions between certain compounds, including derivatives of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate, and DNA sequences. This illustrates the application of these compounds in developing biosensors for detecting specific molecular interactions (Ozkan-Ariksoysal et al., 2010).

Exploring Optoelectronic Properties for OLED Materials

Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of derivatives of 2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate for potential use as materials in organic light-emitting diodes (OLEDs). This research underscores the significance of such compounds in the field of materials science, particularly in the development of new OLED materials (Wazzan & Irfan, 2019).

properties

IUPAC Name

[2-[(4-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-18(2)24(20,21)23-15-7-5-4-6-14(15)16(19)17-12-8-10-13(22-3)11-9-12/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWBSHPTEYWUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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